molecular formula C19H19ClN6 B10933310 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10933310
M. Wt: 366.8 g/mol
InChI Key: OBOVLSRQDHCXNA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a compound belonging to the pyrazole family, known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antileishmanial and antimalarial activities . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves the reaction of 2-chlorobenzaldehyde with 1,5-dimethyl-3-pyrazolecarboxaldehyde in the presence of a base. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C19H19ClN6

Molecular Weight

366.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C19H19ClN6/c1-12-14(10-21-24(12)3)17-9-19(15-11-22-25(4)13(15)2)26(23-17)18-8-6-5-7-16(18)20/h5-11H,1-4H3

InChI Key

OBOVLSRQDHCXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2C3=CC=CC=C3Cl)C4=C(N(N=C4)C)C

Origin of Product

United States

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